REACTION_SMILES
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[CH3:13][CH2:14][OH:15].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:1][c:2]1[cH:3][c:4]([F:12])[c:5]([CH3:11])[c:6]2[cH:7][cH:8][nH:9][c:10]12.[H:16][H:17]>>[cH:2]1[cH:3][c:4]([F:12])[c:5]([CH3:11])[c:6]2[cH:7][cH:8][nH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)cc(Cl)c2[nH]ccc12
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Name
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Type
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product
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Smiles
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Cc1c(F)ccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |